molecular formula C19H18N4O2 B14965237 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B14965237
M. Wt: 334.4 g/mol
InChI Key: YIGOCAWASLXDIE-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring can be formed through a cyclization reaction.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction.

    Acetylation: The acetamide group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    N-Alkylation: The pyridin-2-ylmethyl group can be introduced via an N-alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), nucleophiles (e.g., NaOH, NH₃), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group could yield a carboxylic acid, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a pyridin-3-ylmethyl group instead of a pyridin-2-ylmethyl group.

Uniqueness

The uniqueness of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide lies in its specific combination of functional groups and substituents, which can confer unique chemical and biological properties. This can make it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C19H18N4O2/c1-14-5-7-15(8-6-14)17-9-10-19(25)23(22-17)13-18(24)21-12-16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24)

InChI Key

YIGOCAWASLXDIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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